(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
Synthesis Analysis
A method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The structures of 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides were established on the basis of X-ray structural analysis .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride has been researched for its antimicrobial properties. A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of a variety of amide derivatives, including 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(2,3-dichloropiperazine-1-yl)methanones. The synthesized compounds were tested for their in vitro antimicrobial activity against bacteria and fungi, displaying variable and modest activity against the investigated strains. The study emphasized the potential of these compounds in antimicrobial applications, supported by elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction and Binding
Shim et al. (2002) investigated the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. The study highlighted the compound's potent and selective antagonistic properties towards the receptor, providing insights into its binding interactions and the potential therapeutic implications in the modulation of cannabinoid receptor activity (Shim et al., 2002).
Ligand Synthesis and Structural Analysis
Research by Batten, Canty, Cavell, Skelton, and White (2006) on related compounds involved the synthesis of complexes with hexacarbonylmolybdenum(0) to define the coordination characteristics of bidentate nitrogen-donor ligands. The study contributed to the understanding of ligand structures and their coordination, offering a foundation for exploring the applications of these complexes in various fields (Batten et al., 2006).
Metabolism and Pharmacokinetics
Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor, highlighting the drug's metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. The research provided valuable data on the metabolic pathways and elimination of the compound, contributing to the understanding of its pharmacokinetic profile (Sharma et al., 2012).
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O.ClH/c1-11-13(22-5-3-2-4-12(22)19-11)14(23)21-8-6-20(7-9-21)10-15(16,17)18;/h2-5H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNDFYXRYMEUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.